![molecular formula C7H13N B1400091 Spiro[2.3]hexan-5-ylmethanamine CAS No. 1495658-59-7](/img/structure/B1400091.png)

Spiro[2.3]hexan-5-ylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

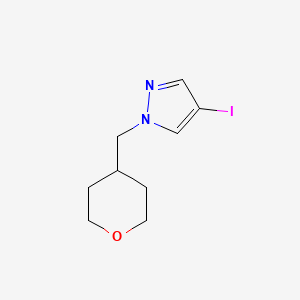

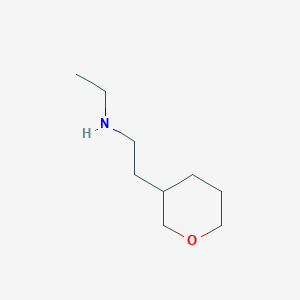

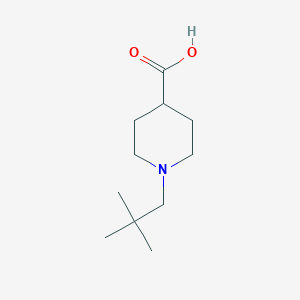

Spiro[2.3]hexan-5-ylmethanamine is a chemical compound with the molecular formula C7H13N . It has a molecular weight of 111.19 . It is a liquid at room temperature .

Molecular Structure Analysis

The this compound molecule contains a total of 22 bonds. There are 9 non-H bond(s), 1 rotatable bond(s), 1 three-membered ring(s), 1 four-membered ring(s) and 1 primary amine(s) (aliphatic) .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 111.19 .Scientific Research Applications

Synthesis and Anticancer Activity

A notable study demonstrated the synthesis of functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles through a one-pot three-component reaction, utilizing substituted isatins, α-amino acids, and cyclopropenes. The key step involved an intramolecular [3 + 2]-cycloaddition reaction. Importantly, the anticancer activity of some synthesized compounds was evaluated against the human leukemia K562 cell line in vitro, indicating potential therapeutic applications in oncology (Filatov et al., 2017).

Neurodegenerative Disease Modulation

Research into novel non-natural spiro[2.3]hexane amino acids, designed as conformationally restricted analogs of γ-aminobutyric acid (GABA), has shown promise as modulators of GABAergic cascades in the human central nervous system. These compounds potentially offer new avenues for treating or managing neurodegenerative diseases by influencing GABAergic signaling (Yashin et al., 2017).

Cholinesterase Inhibition

A study on the synthesis and evaluation of novel spiro- and pyrazolo[1, 5-c]quinazolines as cholinesterase inhibitors highlighted their potential in treating neurodegenerative disorders. These compounds exhibited moderate acetylcholinesterase inhibitory activity, suggesting their use as therapeutic agents in conditions like Alzheimer’s disease (Gálvez et al., 2018).

Environmental Impact and Soil Interaction

Soil Interaction and Hydrolysis

The hydrolysis and extraction of spiroxamine from soils of varying physico-chemical properties were investigated, providing insights into the environmental fate and behavior of this compound. The study emphasized the importance of understanding pesticide interactions with soil to predict environmental impact and inform agricultural practices (Rosales-Conrado, 2009).

Safety and Hazards

Spiro[2.3]hexan-5-ylmethanamine is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H226, H302, H314, and H335, indicating that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name |

spiro[2.3]hexan-5-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c8-5-6-3-7(4-6)1-2-7/h6H,1-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQWDJRJSISPHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1400020.png)

![Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester](/img/structure/B1400023.png)

![N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B1400030.png)

![1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400031.png)